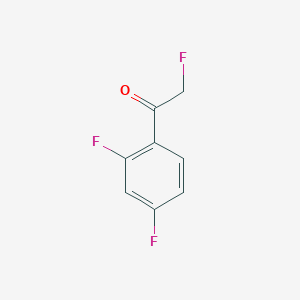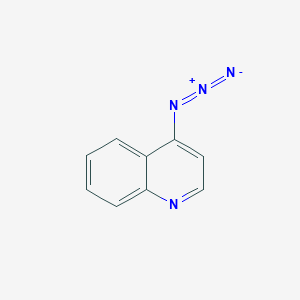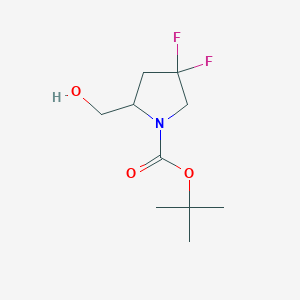
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17F2NO3 . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring with a tert-butyl carboxylate group, a hydroxymethyl group, and two fluorine atoms attached .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 237.24, a density of 1.21 g/cm3, and a boiling point of 293.4°C at 760 mmHg . The compound is predicted to have a pKa of 14.77 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- The compound is used in asymmetric synthesis, specifically in the stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones. This process yields tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities and excellent yields (Funabiki et al., 2008).
Palladium-Catalyzed Coupling Reactions
- It is involved in palladium-catalyzed coupling reactions with substituted arylboronic acids, leading to the production of various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Nitrile Anion Cyclization
- It plays a role in enantioselective nitrile anion cyclization to produce substituted pyrrolidines, a method efficient for synthesizing N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005).
Synthesis of Antiinflammatory Agents
- The compound is involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluated as potential antiinflammatory and analgesic agents (Ikuta et al., 1987).
Crystal Structure Analysis
- Used in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, its crystal structure was extensively studied using X-ray diffraction (Naveen et al., 2007).
Enzymatic C-Demethylation Study
- The compound is studied for its role in enzymatic C-Demethylation, particularly in the metabolism of specific dipeptidyl peptidase-4 inhibitors (Yoo et al., 2008).
Influenza Neuraminidase Inhibition
- Involved in the synthesis of potent inhibitors of influenza neuraminidase, such as (2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (Wang et al., 2001).
Synthesis of Dihydrothieno[2,3-c]pyridine-3,6(7H)-Dicarboxylate
- It is used in the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which are studied for their molecular and crystal structures (Çolak et al., 2021).
Key Intermediate in Pyrrolidine Azasugars Synthesis
- It serves as a key intermediate in the asymmetric synthesis of protected polyhydroxylated pyrrolidines for the synthesis of pyrrolidine azasugars (Huang Pei-qiang, 2011).
Safety and Hazards
The compound is classified under GHS07 and carries the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZXWXCBWPDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317354-91-9 | |
| Record name | tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
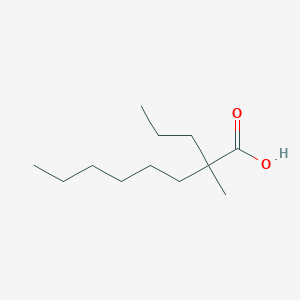


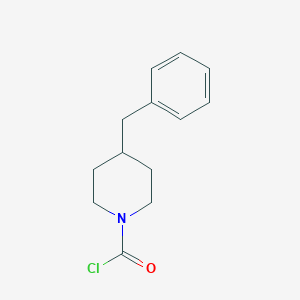
![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3382164.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B3382189.png)

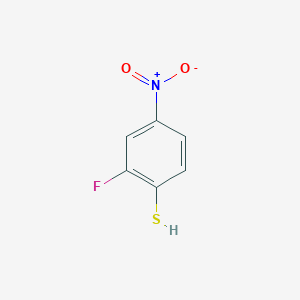

![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)
